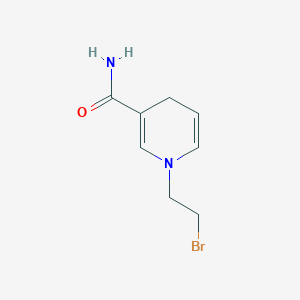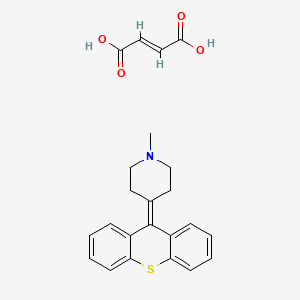
Pimetixene maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pimetixene maleate is a chemical compound known for its antihistamine and antiserotonergic properties. It is a potent antagonist of several receptors, including 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, histamine H1, dopamine D2, and D4.4, as well as muscarinic M1 and M2 receptors . This compound is used primarily for its sedative and antitussive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pimetixene maleate involves several steps, starting with the preparation of the thioxanthene core structure. The key steps include:
Formation of the thioxanthene core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperidine ring: This step involves the addition of a piperidine moiety to the thioxanthene core.
Formation of the maleate salt: The final step involves the reaction of the synthesized Pimetixene with maleic acid to form the maleate salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification methods such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
Pimetixene maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties and can be used for further research .
Scientific Research Applications
Pimetixene maleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor antagonism and chemical reactivity.
Biology: Employed in studies involving receptor binding and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as migraines, allergies, and cough.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Pimetixene maleate exerts its effects by antagonizing several receptors, including serotonin (5-HT) receptors, histamine H1 receptors, dopamine receptors, and muscarinic receptors. By blocking these receptors, it inhibits the action of their respective neurotransmitters, leading to its sedative, antitussive, and antihistamine effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pimetixene maleate include:
Chlorpheniramine maleate: Another antihistamine with similar receptor antagonism.
Promethazine hydrochloride: A compound with antihistamine and antiserotonergic properties.
Cyproheptadine hydrochloride: Known for its antihistamine and antiserotonergic effects
Uniqueness
This compound is unique due to its broad spectrum of receptor antagonism, which includes multiple serotonin, histamine, dopamine, and muscarinic receptors. This broad activity profile makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C23H23NO4S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-methyl-4-thioxanthen-9-ylidenepiperidine |
InChI |
InChI=1S/C19H19NS.C4H4O4/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
IPANUAHQWFDVAG-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


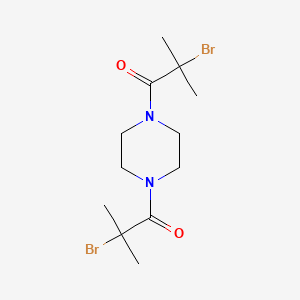

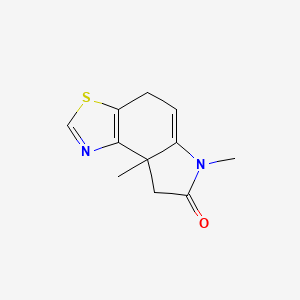

![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
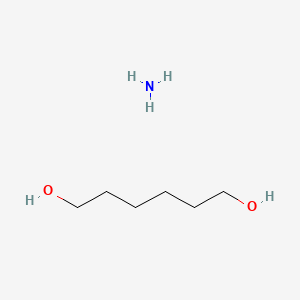
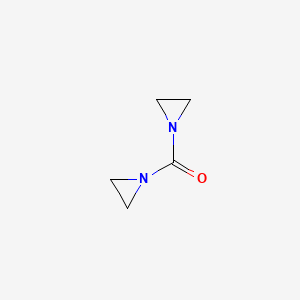
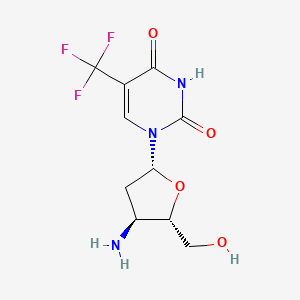
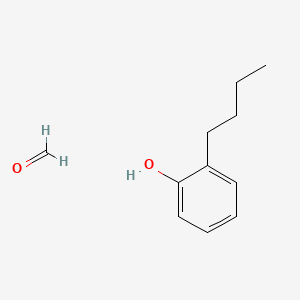

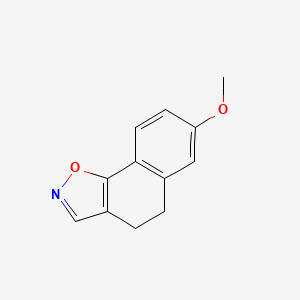
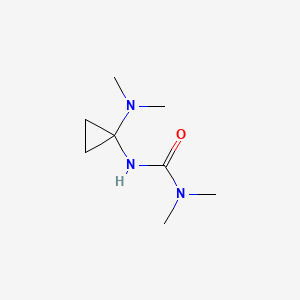
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
